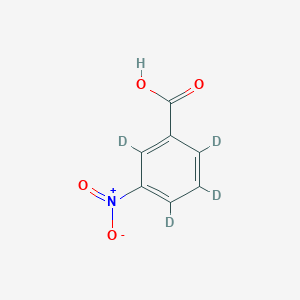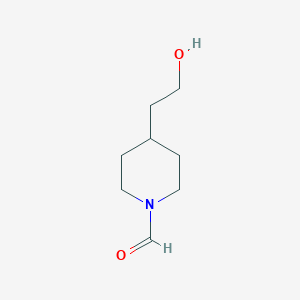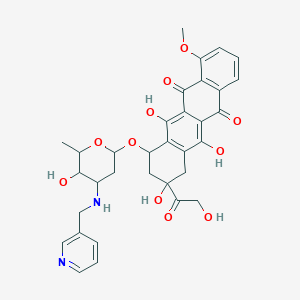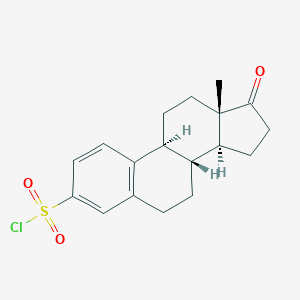
2,3,4,6-Tetradeuterio-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nitrobenzoic acid derivatives involves several steps. For example, amidotrizoic acid, a diagnostic drug, is obtained by reduction, iodination, and acetylation of 3,5-dinitrobenzoic acid . The solubilities of benzoic acid and its nitro-derivatives in various solvents are crucial for improving the recrystallization and yields of these compounds .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetradeuterio-5-nitrobenzoic acid is similar to that of its analogs, such as 2,3,4,5-tetrafluoro-6-nitrobenzoic acid . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, contributing to the compound’s unique properties .
Chemical Reactions Analysis
Nitro compounds, including nitrobenzoic acids, can undergo various chemical reactions. For instance, they can be reduced to aromatic amines . The solubilities of benzoic acid and its nitro-derivatives in different solvents can significantly vary, affecting their reactivity .
Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive protecting groups such as 2-nitrobenzyl, which is structurally related to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, have shown significant promise in synthetic chemistry. These groups are utilized to protect functional groups during synthesis and can be removed by light, offering precise control over the reaction process. This approach has broad applications in the development of complex organic molecules (Amit, Zehavi, & Patchornik, 1974).
Stability and Degradation Studies
The study of the stability and degradation pathways of compounds structurally similar to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid is crucial in understanding their behavior under various conditions. For instance, nitisinone, which contains a nitro-aromatic moiety, has been examined for its stability and degradation products under different conditions, shedding light on the properties of related compounds and their potential risks and benefits in medical applications (Barchańska et al., 2019).
Luminescent Micelles and Sensing Applications
Luminescent micelles, incorporating nitro-aromatic compounds similar to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, have been employed as sensors for detecting nitroaromatic and nitramine explosives. These micelles' unique supramolecular structure and responsive optical features make them suitable for sensing applications, highlighting the versatility of nitro-aromatic compounds in the development of advanced materials for forensic and environmental monitoring (Paria et al., 2022).
Antioxidant Activity Analysis
The antioxidant capacity of compounds is often assessed using methods that involve reactions with nitro-aromatic compounds, such as the DPPH assay. Understanding the antioxidant activity of various substances, including those structurally related to 2,3,4,6-tetradeuterio-5-nitrobenzoic acid, is fundamental in fields ranging from food engineering to medicine, highlighting the importance of these compounds in evaluating the antioxidant potential of various substances (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
2,3,4,6-tetradeuterio-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHTEQTJZKQAQ-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzoic-D4 acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














